
1-(1H-pyrazol-1-yl)propan-2-yl 3-(6-chloropyridin-3-yl)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(1H-pyrazol-1-yl)propan-2-yl 3-(6-chloropyridin-3-yl)prop-2-enoate” is a complex organic molecule that contains a pyrazole ring and a chloropyridine group. Pyrazole is a five-membered ring with two nitrogen atoms, and chloropyridine is a six-membered ring with one nitrogen atom and a chlorine substituent .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable pyrazole derivative with a chloropyridine derivative. The exact method would depend on the specific substituents and the desired reaction conditions .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole and chloropyridine rings, along with the prop-2-enoate group. The exact structure would depend on the specific substituents and their positions on the rings .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyrazole and chloropyridine rings, as well as the prop-2-enoate group. The nitrogen atoms in the rings could act as nucleophiles, while the chlorine atom could be a leaving group .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, it might have a certain solubility in water or organic solvents, a specific melting point, and a certain reactivity towards other chemicals .
Applications De Recherche Scientifique
Synthesis and Structural Characterization
The synthesis of pyrazole derivatives, such as 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester and its analogs, has been a subject of scientific research. These compounds are synthesized and characterized using NMR, IR spectroscopies, and HRMS analyses. The molecular structure is further studied through X-ray diffraction, compared to density-functional-theory (DFT) calculations. Theoretical calculations also explore the thermodynamic properties of cyclization of these compounds, revealing insights into their stability and tautomeric forms (Li-qun Shen et al., 2012).
Coordination Chemistry and Spin States
Research into the effect of tether groups on iron(II)/bis[2,6-di(pyrazol-1-yl)pyridine] complexes has shown that these structures can exhibit gradual thermal spin-crossover (SCO) in the solid state. The synthesis of such pyrazolylpyridine derivatives bearing dithiolane or carboxylic acid groups and their iron(ii) complexes demonstrate SCO behavior, which can be significant for applications in materials science and molecular electronics (Izar Capel Berdiell et al., 2021).
Ligand Synthesis and Complex Chemistry
Derivatives of 2,6-di(pyrazol-1-yl)pyridine and related ligands have been used for over 15 years in complex chemistry, offering both advantages and disadvantages compared to more widely investigated terpyridines. These compounds have been noted for their roles in luminescent lanthanide compounds for biological sensing and iron complexes showcasing unusual thermal and photochemical spin-state transitions (M. Halcrow, 2005).
Applications in Catalysis and Biological Sensing
Recent advances in the chemistry of 2,6-di(pyrazol-1-yl)pyridine derivatives have been marked by the synthesis of multi-functional spin-crossover switches, the incorporation of emissive f-element podand centers into biomedical sensors, the self-assembly of various functional soft materials and surface structures, and the use of complexes in catalysis. These developments highlight the versatility and potential of these compounds in a range of scientific applications (M. Halcrow, 2014).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-pyrazol-1-ylpropan-2-yl 3-(6-chloropyridin-3-yl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2/c1-11(10-18-8-2-7-17-18)20-14(19)6-4-12-3-5-13(15)16-9-12/h2-9,11H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCADZVIFUDVQMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=CC=N1)OC(=O)C=CC2=CN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-pyrazol-1-yl)propan-2-yl 3-(6-chloropyridin-3-yl)prop-2-enoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-2-Cyano-N-[5-(diethylsulfamoyl)-2-piperidin-1-ylphenyl]-3-phenylprop-2-enamide](/img/structure/B2739289.png)
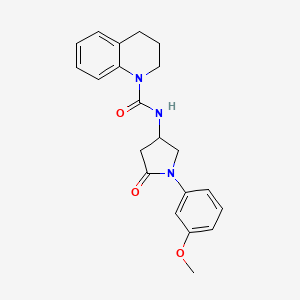
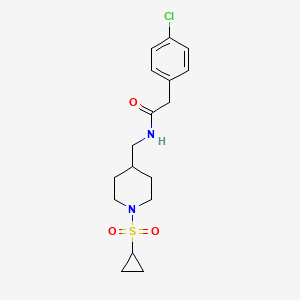
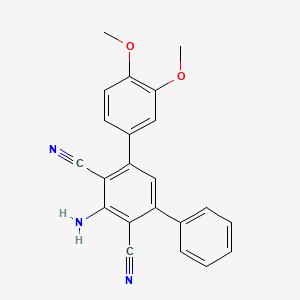
![1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea](/img/structure/B2739294.png)



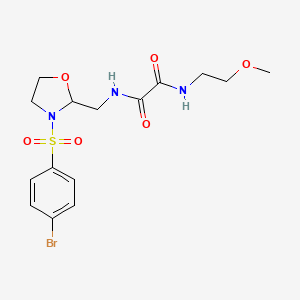
![5-bromo-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]furan-2-carboxamide](/img/structure/B2739299.png)
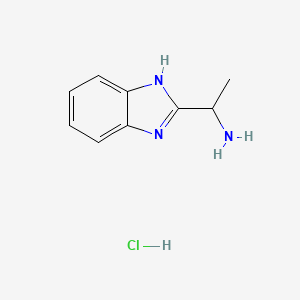
![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-2-hydroxyacetic acid](/img/structure/B2739302.png)
![N-(2-acetamidoethyl)-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide](/img/no-structure.png)
![1-(3,4-Dimethylphenyl)-4-(1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl)pyrrolidin-2-one](/img/structure/B2739308.png)